molecular formula C15H17Cl2NO B5858923 3-[(3,4-dichlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one

3-[(3,4-dichlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one

Cat. No. B5858923
M. Wt: 298.2 g/mol
InChI Key: FGYJPPKMEBKHCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,4-dichlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one, also known as Clonazolam, is a research chemical that belongs to the benzodiazepine class of drugs. It is a potent psychoactive substance that has gained popularity in the research community due to its unique chemical structure and potential therapeutic applications.

Mechanism of Action

3-[(3,4-dichlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one acts by enhancing the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. It binds to the benzodiazepine site on the GABA-A receptor, which increases the affinity of GABA for the receptor and enhances its inhibitory effects. This results in a decrease in neuronal excitability, which leads to the anxiolytic, sedative, and hypnotic effects of 3-[(3,4-dichlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one.
Biochemical and Physiological Effects:
3-[(3,4-dichlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the activity of GABAergic neurons, which leads to a decrease in neuronal excitability and an increase in inhibitory neurotransmission. This results in a decrease in anxiety, muscle relaxation, sedation, and hypnotic effects. 3-[(3,4-dichlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has also been shown to have anticonvulsant properties, which make it a potential treatment for epilepsy.

Advantages and Limitations for Lab Experiments

3-[(3,4-dichlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has several advantages and limitations for lab experiments. One advantage is that it has a high potency, which allows for the use of smaller quantities in experiments. This can reduce the cost of experiments and increase the efficiency of research. However, one limitation of 3-[(3,4-dichlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is that it can be difficult to handle due to its high potency and potential for adverse effects. Additionally, the use of 3-[(3,4-dichlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one in lab experiments requires careful consideration of safety protocols and ethical considerations.

Future Directions

There are several future directions for the research of 3-[(3,4-dichlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one. One direction is the development of new drugs with similar properties but fewer adverse effects. Another direction is the investigation of the long-term effects of 3-[(3,4-dichlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one on the central nervous system. Additionally, the potential therapeutic applications of 3-[(3,4-dichlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one in the treatment of anxiety disorders, insomnia, and epilepsy should be further explored. Finally, the use of 3-[(3,4-dichlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one as a research tool to investigate the mechanisms of action of benzodiazepines and the GABAergic system should be continued.
Conclusion:
In conclusion, 3-[(3,4-dichlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is a potent psychoactive substance that has gained popularity in the research community due to its unique chemical structure and potential therapeutic applications. It acts by enhancing the activity of GABA, the primary inhibitory neurotransmitter in the central nervous system. 3-[(3,4-dichlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been extensively studied for its anxiolytic, sedative, hypnotic, and anticonvulsant properties. It has several advantages and limitations for lab experiments, and there are several future directions for its research.

Synthesis Methods

3-[(3,4-dichlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one can be synthesized by reacting 3,4-dichlorobenzyl chloride with 2-amino-2-methyl-1-propanol in the presence of a base. The resulting product is then reacted with cyclohexanone in the presence of a reducing agent to yield 3-[(3,4-dichlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one. The purity and yield of the final product can be improved by using various purification techniques.

Scientific Research Applications

3-[(3,4-dichlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been extensively studied in the research community due to its potential therapeutic applications. It has been shown to have anxiolytic, sedative, hypnotic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of epilepsy, anxiety disorders, and insomnia. Additionally, 3-[(3,4-dichlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been used as a research tool to investigate the mechanisms of action of benzodiazepines and to develop new drugs with similar properties.

properties

IUPAC Name

3-[(3,4-dichlorophenyl)methylamino]-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2NO/c1-15(2)7-11(6-12(19)8-15)18-9-10-3-4-13(16)14(17)5-10/h3-6,18H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYJPPKMEBKHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NCC2=CC(=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,4-Dichlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one

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